4-Ethylsulfanyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine
Description
Properties
IUPAC Name |
4-ethylsulfanyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4S/c1-2-19-13-11-7-17-18(12(11)15-8-16-13)10-5-3-9(14)4-6-10/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQMJWWHZAYPSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylsulfanyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine typically involves the reaction of 4-fluoroaniline with ethyl isothiocyanate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired pyrazolo[3,4-d]pyrimidine scaffold . The reaction conditions often include refluxing in ethanol or another suitable solvent, with reaction times varying from a few hours to overnight.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Ethylsulfanyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
Chemical Reactions
The compound can undergo various chemical reactions:
- Oxidation : Introducing oxygen-containing functional groups.
- Reduction : Removing oxygen-containing groups or reducing double bonds.
- Substitution : Replacing one functional group with another.
These reactions are crucial for modifying the compound to enhance its biological activity or to develop new derivatives.
Anticancer Activity
One of the most significant applications of 4-Ethylsulfanyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine is its potential as an anticancer agent. It primarily targets Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
These results indicate that it may serve as a lead compound for developing new anticancer therapies targeting CDK2 and potentially other kinases involved in tumor growth.
Anti-inflammatory Properties
Research has shown that derivatives of pyrazolo[3,4-d]pyrimidine possess anti-inflammatory properties. The compound's structure suggests it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. In animal models, it has shown lower ulcerogenic activity compared to established anti-inflammatory drugs like Diclofenac.
Pharmacological Insights
The pharmacokinetic profile of this compound has been assessed through in silico ADMET studies (Absorption, Distribution, Metabolism, Excretion, and Toxicity). These studies indicate favorable drug-likeness properties, suggesting that this compound could be developed into a viable therapeutic agent.
Mechanism of Action
The mechanism of action of 4-Ethylsulfanyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. This compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, thereby exerting its anticancer effects . The inhibition of CDK2 leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations:
- Electrophilic Substituents : The chloro group in 4-Chloro-1-(4-fluorophenyl)-3-methyl (compound 6 in ) facilitates nucleophilic substitution reactions, whereas the ethylsulfanyl group in the target compound may enhance hydrophobic interactions in kinase binding pockets .
- Amino vs. Ethylsulfanyl: The 4-amino substituent in analogs like 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is critical for hydrogen bonding in kinase domains, while ethylsulfanyl may prioritize steric or hydrophobic effects .
Anticancer and Kinase Inhibition
- ATP-Competitive Binding : Pyrazolo[3,4-d]pyrimidines mimic ATP’s adenine moiety, enabling competitive inhibition of kinases like PKD and CDK2. For example, Dinaciclib (a clinical CDK2 inhibitor) shares this scaffold .
- Unique Binding Modes : highlights that pyrazolo[3,4-d]pyrimidines like 3-IN-PP1 bind kinases in a flipped orientation (180° rotation) compared to ATP, suggesting substituent-dependent selectivity .
Antimicrobial Activity
- Quinoline Hybrids: Derivatives linked to 7-methoxyquinoline () exhibit antimicrobial activity comparable to Streptomycin, likely due to enhanced DNA intercalation or enzyme inhibition .
- Trifluoromethyl Substitution: Analogs with 8-(trifluoromethyl)quinoline () show promising antibacterial effects, suggesting fluorinated groups enhance bioavailability or target affinity .
Biological Activity
4-Ethylsulfanyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs) and other targets involved in cancer progression. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is . The structural features include a pyrazolo[3,4-d]pyrimidine core substituted with an ethyl sulfanyl group and a 4-fluorophenyl moiety. These modifications are crucial for enhancing the compound's biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 270.33 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| LogP | Not specified |
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit potent inhibitory effects on various kinases, particularly CDK2. CDK2 plays a vital role in cell cycle regulation, making it a key target in cancer therapy. The inhibition of CDK2 leads to cell cycle arrest and apoptosis in cancer cells.
Case Studies
- Inhibition of Cancer Cell Proliferation : A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values ranged from 45 to 97 nM for MCF-7 and 6 to 99 nM for HCT-116, indicating strong anti-proliferative effects compared to standard treatments like sorafenib .
- Selectivity and Safety : The compound showed selective toxicity towards tumor cells while sparing normal cells, which is a critical factor in drug development. This selectivity was attributed to the differential expression of CDKs in cancerous versus non-cancerous tissues .
Additional Biological Activities
Beyond its role as a CDK inhibitor, preliminary studies suggest that this compound may also possess anti-inflammatory properties and could potentially modulate signaling pathways involved in tumor metastasis.
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions that include the formation of the pyrazolo-pyrimidine scaffold followed by the introduction of the ethyl sulfanyl and fluorophenyl groups. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound .
Table 2: Summary of Biological Assays
| Assay Type | Result |
|---|---|
| CDK2 Inhibition | IC50 = 45-97 nM |
| Cytotoxicity (MCF-7) | IC50 = 45-97 nM |
| Cytotoxicity (HCT-116) | IC50 = 6-99 nM |
| Selectivity | High (normal cells spared) |
Q & A
Q. Resolution Strategy :
Conduct comparative SAR studies with standardized assays (e.g., NIH/NCATS protocols).
Perform molecular docking to correlate substituent size/electronic profile with target engagement (e.g., kinase ATP-binding pockets) .
Basic Question: What safety precautions are essential when handling this compound?
Answer:
- PPE : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods due to potential dust formation .
- Waste Disposal : Collect in sealed containers labeled for halogenated/organosulfur waste .
- Emergency Measures : For spills, adsorb with inert material (vermiculite) and dispose as hazardous waste .
Advanced Question: How does fluorophenyl substitution influence electronic properties of the core scaffold?
Answer:
The 4-fluorophenyl group:
- Electron-Withdrawing Effect : Enhances electrophilicity of the pyrimidine ring, facilitating nucleophilic attacks (e.g., in kinase inhibition) .
- Hydrogen Bonding : Fluorine acts as a weak H-bond acceptor, improving solubility and target binding .
- Computational Validation : DFT calculations show decreased electron density at C4 (~0.15 eV reduction vs. phenyl analogs) .
Advanced Question: What crystallographic challenges arise during structure determination of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
